REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:14])=[N:4][C:5]([O:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][CH:7]=1.C([Li])CCC.B([O:29][CH:30](C)C)(OC(C)C)OC(C)C.[OH-].[Na+].OO.Cl.[C:38]([O-])([O-])=[O:39].[K+].[K+].COCCl>C1COCC1.[Cl-].[Na+].O.C(OCC)C>[F:14][C:3]1[C:2]([O:39][CH2:38][O:29][CH3:30])=[CH:7][CH:6]=[C:5]([O:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[N:4]=1 |f:3.4,7.8.9,12.13.14|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)OCC(C)(C)C)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.69 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.35 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
29.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15.28 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.785 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.785 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 min at −100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
STIRRING
|
Details
|
to stir for 30 min at rt
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in acetone (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to rt
|
Type
|
CUSTOM
|
Details
|
The organic was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-20% EtOAc/hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1OCOC)OCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.84 mmol | |
AMOUNT: MASS | 2.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |